molecular formula C18H30N2O3 B13948988 1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one CAS No. 63815-45-2

1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one

Cat. No.: B13948988
CAS No.: 63815-45-2
M. Wt: 322.4 g/mol
InChI Key: YGBYMILEURDRKI-UHFFFAOYSA-N
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Description

4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone is a chemical compound with the molecular formula C18H30N2O3 It is known for its unique structure, which includes a hydroxy group, a diethylaminoethyl group, and a propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Propiophenone Core: The synthesis begins with the preparation of the propiophenone core through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Hydroxy Group: The next step involves the introduction of the hydroxy group at the para position of the phenyl ring. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide and a suitable catalyst.

    Attachment of the Diethylaminoethyl Group: The final step involves the attachment of the diethylaminoethyl group to the hydroxypropoxy moiety. This can be accomplished through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.

Industrial Production Methods

Industrial production of 4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions with suitable electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Diethylamine, alkyl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone involves its interaction with specific molecular targets and pathways. The hydroxy group and the diethylaminoethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4’-[2-Hydroxy-3-[[2-(dimethylamino)ethyl]amino]propoxy]propiophenone
  • 4’-[2-Hydroxy-3-[[2-(ethylamino)ethyl]amino]propoxy]propiophenone
  • 4’-[2-Hydroxy-3-[[2-(methylamino)ethyl]amino]propoxy]propiophenone

Uniqueness

4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63815-45-2

Molecular Formula

C18H30N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

1-[4-[3-[2-(diethylamino)ethylamino]-2-hydroxypropoxy]phenyl]propan-1-one

InChI

InChI=1S/C18H30N2O3/c1-4-18(22)15-7-9-17(10-8-15)23-14-16(21)13-19-11-12-20(5-2)6-3/h7-10,16,19,21H,4-6,11-14H2,1-3H3

InChI Key

YGBYMILEURDRKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CNCCN(CC)CC)O

Origin of Product

United States

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